Array ( [bid] => 5577118 ) Buy 4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

Catalog No.
S5864070
CAS No.
M.F
C19H27N7O
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,...

Product Name

4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

IUPAC Name

4,6-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C19H27N7O/c1-14-3-4-17-16(11-14)15(2)22-19(23-17)24-18-20-12-26(13-21-18)6-5-25-7-9-27-10-8-25/h3-4,11H,5-10,12-13H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

IVDATQNKKPBBBA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCN4CCOCC4)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCN4CCOCC4)C

The exact mass of the compound 4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine is 369.22770851 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a complex organic compound featuring a quinazoline core substituted with a dimethyl group and a morpholine-containing side chain. This compound belongs to a class of heterocyclic compounds that are often explored for their pharmacological properties. The presence of the morpholine moiety suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

  • Wear appropriate personal protective equipment (PPE) when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry, and well-ventilated place.
  • Kinase Inhibition

    The quinazoline scaffold is present in several known kinase inhibitors []. This suggests 4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine could be explored for its potential to inhibit specific kinases involved in various diseases.

  • Anti-proliferative Activity

    The triazine ring is a common feature in many anti-cancer drugs. The presence of this group in the molecule suggests it might be worth investigating for its anti-proliferative properties against cancer cells.

  • Medicinal Chemistry Lead Compound

    The molecule's structure incorporates different functional groups that could potentially interact with biological targets. This could make it a valuable starting point for medicinal chemists to develop new drugs with various therapeutic applications.

The reactivity of 4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine can engage in protonation and deprotonation depending on the pH of the environment.
  • Cyclization Reactions: The tetrahydrotriazine portion may undergo cyclization under certain conditions to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

Compounds with similar structural features have demonstrated various biological activities, including:

  • Antitumor Activity: Some quinazoline derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Morpholine-containing compounds often show antibacterial and antifungal activities.
  • CNS Activity: The presence of morpholine suggests potential neuroactive properties, which could be explored for treating neurological disorders.

Research into this specific compound's biological activity is limited but suggests that it could possess similar therapeutic potentials.

The synthesis of 4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid and appropriate aldehydes or ketones.
  • Introduction of the Morpholine Side Chain: This step may involve nucleophilic substitution reactions where morpholine derivatives react with halogenated intermediates.
  • Dimethylation: The dimethyl group can be introduced via methylation reactions using agents like dimethyl sulfate or methyl iodide.

Each step requires careful optimization to yield the desired product with high purity.

The potential applications of 4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine include:

  • Pharmaceutical Development: As a candidate for drug formulation targeting cancer or infectious diseases.
  • Biochemical Research: As a tool compound for studying biological pathways involving quinazolines and morpholines.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro and In vivo Studies: Testing the compound's effects in cellular models and animal models to assess efficacy and safety profiles.

Such studies help elucidate the mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine. These include:

Compound NameStructure FeaturesBiological Activity
4,8-dimethyl-N-{3-(2-morpholin-4-ylethyl)-2,4-dihydroquinazolin}Similar quinazoline core; different substitutionsAntitumor properties
1-(piperidinyl)-N-{[4-(dimethylamino)-phenyl]methyl}-benzamideContains piperidine instead of morpholineCNS activity
N-(4-morpholino)quinazolinamineDirectly related structure; variation in side chainAntimicrobial activity

The uniqueness of 4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine lies in its specific combination of a tetrahydrotriazine moiety and a morpholine side chain which may confer unique pharmacological properties not found in other similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

369.22770851 g/mol

Monoisotopic Mass

369.22770851 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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